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Application Notes: Fomepizole Hydrochloride in In-Vitro Enzyme Inhibition Assays

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Compound of Interest					
Compound Name:	Fomepizole hydrochloride				
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Introduction

Fomepizole, also known as 4-methylpyrazole, is a potent competitive inhibitor of alcohol dehydrogenase (ADH).[1][2][3] This enzyme is critical in the initial metabolism of alcohols, including ethanol, ethylene glycol, and methanol.[1][2] In a clinical setting, **fomepizole hydrochloride** is a first-line antidote for poisoning by ethylene glycol (a primary component of antifreeze) and methanol (found in windshield washer fluid).[3][4][5] It acts by blocking ADH, thereby preventing the conversion of these substances into their highly toxic metabolites, such as glycolate and oxalate from ethylene glycol, and formic acid from methanol.[2][6][7] This action prevents the severe metabolic acidosis, renal damage, and visual disturbances associated with these types of poisonings.[1][6][8]

In a research and drug development context, fomepizole serves as a valuable tool for in-vitro studies of enzyme kinetics and inhibition. Its high affinity for ADH—over 8,000 times that of ethanol—makes it a highly specific and effective inhibitor for assay development, validation, and mechanistic studies.[4][9] Understanding its interaction with ADH and other metabolic enzymes, such as those in the cytochrome P450 (CYP) family, is crucial for characterizing metabolic pathways and assessing potential drug-drug interactions.[1] While fomepizole is primarily known for its effect on ADH, it can also induce its own metabolism through the cytochrome P450 system with repeated dosing in vivo, a factor to consider in experimental design.[1][10] These application notes provide detailed protocols for utilizing **fomepizole hydrochloride** in in-vitro enzyme inhibition assays, primarily focusing on its well-established role as an ADH inhibitor.



Quantitative Inhibition Data

The inhibitory potency of fomepizole is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). These values can vary depending on the specific ADH isozyme, species, substrate, and assay conditions.

Enzyme	Species/Sourc e	Substrate	Inhibitor	Inhibition Value (IC50 / Ki)
Alcohol Dehydrogenase (ADH)	Human, Canine, Monkey Liver	Ethanol, Ethylene Glycol, Methanol	Fomepizole	IC50 ≈ 0.1 μmol/L[1]
Alcohol Dehydrogenase (ADH)	Canine	Ethanol	Fomepizole	Ki was approx. 10-fold lower than for feline ADH[11]
Alcohol Dehydrogenase (ADH)	Feline	Ethanol	Fomepizole	Ki was approx. 10-fold higher than for canine ADH[11]
Alcohol Dehydrogenase (ADH)	Canine	Ethylene Glycol	Fomepizole	Ki was approx. 30-fold lower than for feline ADH[11]
Alcohol Dehydrogenase (ADH)	Feline	Ethylene Glycol	Fomepizole	Ki was approx. 30-fold higher than for canine ADH[11]

Experimental Protocols Protocol 1: In-Vitro Alcohol Dehydrogenase (ADH) Inhibition Assay



This protocol describes a spectrophotometric method to determine the inhibitory effect of fomepizole on ADH activity by measuring the rate of NADH production.

A. Principle

Alcohol dehydrogenase catalyzes the oxidation of an alcohol substrate (e.g., ethanol) to an aldehyde, with the concomitant reduction of the cofactor nicotinamide adenine dinucleotide (NAD+) to NADH. The formation of NADH can be monitored by the increase in absorbance at 340 nm. The rate of this reaction is measured in the presence and absence of fomepizole to determine the extent of inhibition.

B. Materials and Reagents

- Enzyme: Purified Alcohol Dehydrogenase (e.g., from equine or human liver)
- Inhibitor: Fomepizole Hydrochloride (MW: 82.106 g/mol as free base)[2]
- Substrate: Ethanol (200 proof)
- Cofactor: β-Nicotinamide adenine dinucleotide (NAD+)
- Buffer: 100 mM Sodium Phosphate Buffer, pH 7.4
- Instrumentation: UV-Vis Spectrophotometer capable of reading at 340 nm, temperaturecontrolled cuvette holder
- Consumables: 1.5 mL quartz or UV-transparent cuvettes, micropipettes, and tips

C. Reagent Preparation

- Fomepizole Stock Solution (10 mM): Dissolve 8.21 mg of **fomepizole hydrochloride** in 10 mL of deionized water. Fomepizole may solidify at temperatures below 25°C; if so, gently warm the vial by hand or under warm water to liquefy before use.[3][12] Store stock solution at -20°C.
- ADH Working Solution (1 unit/mL): Dilute the commercial ADH stock in cold 100 mM sodium phosphate buffer. Prepare fresh before each experiment and keep on ice.



- NAD+ Stock Solution (50 mM): Dissolve the required amount of NAD+ in deionized water.
 Store at -20°C.
- Ethanol Substrate Solution (1 M): Prepare by diluting 200 proof ethanol in deionized water.
- Assay Buffer: 100 mM Sodium Phosphate, pH 7.4.

D. Assay Procedure

- Set the spectrophotometer to read absorbance at 340 nm and equilibrate the cuvette holder to 25°C.
- Prepare serial dilutions of the fomepizole stock solution to achieve final assay concentrations ranging from 0.01 μM to 10 μM. Use deionized water or buffer as the diluent.
- For each reaction, pipette the following into a cuvette:
 - 850 μL of 100 mM Sodium Phosphate Buffer (pH 7.4)
 - 50 μL of 50 mM NAD+ solution (Final concentration: 2.5 mM)
 - 20 μL of ADH working solution (Final concentration: 0.02 units/mL)
 - 10 μL of fomepizole dilution (for test samples) or 10 μL of vehicle/buffer (for control).
- Mix gently by pipetting and pre-incubate the mixture for 5 minutes at 25°C to allow the inhibitor to bind to the enzyme.
- Initiate the reaction by adding 20 μL of 1 M Ethanol solution (Final concentration: 20 mM).
- Immediately start monitoring the change in absorbance at 340 nm for 5 minutes, taking readings every 30 seconds.

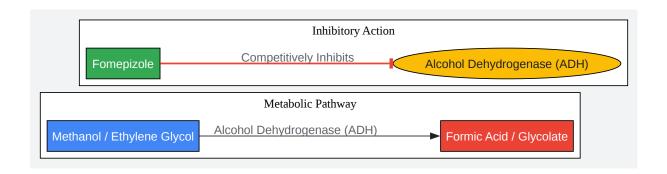
E. Data Analysis

 Calculate the reaction rate (V) by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).



- Calculate the Percent Inhibition for each fomepizole concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
- Plot the Percent Inhibition against the logarithm of the fomepizole concentration.
- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R). The IC50 is the concentration of fomepizole that produces 50% inhibition.

Visualizations Metabolic Pathway Inhibition

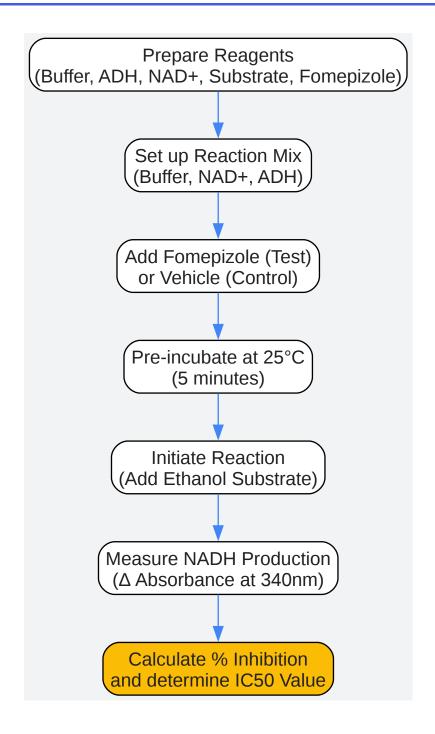


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Caption: Fomepizole competitively inhibits ADH, blocking toxic metabolite formation.

Experimental Workflow for ADH Inhibition Assay



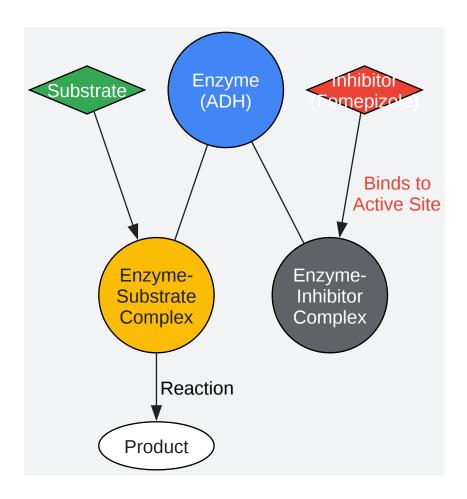


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Caption: Workflow for determining fomepizole IC50 in an ADH inhibition assay.

Mechanism of Competitive Inhibition





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Caption: Fomepizole and substrate compete for the active site of the enzyme.

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